Product packaging for 3-(5-Bromopyridin-3-yl)propanoic acid(Cat. No.:CAS No. 1022128-98-8)

3-(5-Bromopyridin-3-yl)propanoic acid

Cat. No.: B3026594
CAS No.: 1022128-98-8
M. Wt: 230.06
InChI Key: MZIRJKCDGHPTMM-UHFFFAOYSA-N
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Description

Contextualization of Pyridine-Substituted Carboxylic Acids in Advanced Organic Synthesis

Pyridine-substituted carboxylic acids are a class of organic compounds of significant interest in advanced organic synthesis. The pyridine (B92270) ring is one of the most prevalent heterocyclic structures found in pharmaceutical products, highlighting its importance in medicinal chemistry. acs.org This is due to the ability of the nitrogen-containing heterocycle to engage with biological targets through various interactions. nbinno.com

The carboxylic acid moiety attached to the pyridine scaffold serves as a highly versatile functional group. It can be readily converted into a wide range of other functional groups, such as esters, amides, and acid halides, or it can be removed through decarboxylation processes. acs.orgnih.gov This chemical reactivity allows for the systematic modification of molecules, which is a fundamental aspect of drug discovery and development. Furthermore, pyridine carboxylic acids and their derivatives can act as catalysts or chelating agents in various chemical transformations. rsc.org The synthesis of diverse substituted pyridylacetic acid derivatives, a related class of compounds, often utilizes multi-component reactions, underscoring the drive for efficient and cost-effective synthetic routes in modern chemistry. acs.orgrsc.org

Significance of Bromine Functionality in Heterocyclic Scaffolds for Chemical Transformations

The presence of a bromine atom on a heterocyclic scaffold, such as in 3-(5-Bromopyridin-3-yl)propanoic acid, is of paramount strategic importance in synthetic chemistry. researchgate.net Halogenated heterocycles are indispensable building blocks for creating more complex molecules because the halogen atom serves as a reactive handle for a multitude of chemical transformations. nbinno.com

Specifically, the bromine substituent is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. nbinno.com These reactions, including the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This capability allows chemists to introduce a wide array of different substituents onto the pyridine ring with high precision and control. nbinno.com This versatility is crucial in medicinal chemistry, where the introduction of specific functional groups can modulate a molecule's biological properties, such as its binding affinity to a target protein, metabolic stability, and lipophilicity. nbinno.com The utility of bromo-substituted heterocycles extends to materials science, where they can influence the electronic and optical properties of organic materials used in devices like OLEDs and organic photovoltaics. nbinno.com

Overview of this compound as a Pivotal Research Intermediate

This compound is a specialized organic compound primarily utilized as an intermediate in multi-step synthetic research projects. Its value lies in the combination of the pyridine ring, the reactive bromine atom, and the propanoic acid side chain. This trifunctional arrangement allows for sequential or orthogonal chemical modifications, providing a clear pathway to constructing complex target molecules.

The propanoic acid side chain can be modified using standard carboxylic acid chemistry, while the bromo-substituted pyridine core is primed for cross-coupling reactions. This dual reactivity makes it a valuable building block for creating libraries of related compounds for screening in drug discovery programs. The physical and chemical properties of this intermediate are summarized in the table below.

PropertyValue
Molecular FormulaC8H8BrNO2
Molar Mass230.06 g/mol
CAS Number1022128-98-8

Current Research Landscape and Strategic Objectives for this compound Studies

The current research landscape involving this compound is primarily driven by its application in medicinal chemistry and the development of novel bioactive compounds. While publications may not focus on the compound itself, it appears as a key starting material or intermediate in the synthesis of more complex molecules. The strategic objectives for its use can be summarized as follows:

Scaffold for Novel Therapeutics: A primary objective is to use this molecule as a foundational scaffold to synthesize novel compounds with potential therapeutic applications. Research has shown that propanoic acid derivatives can serve as attractive scaffolds for developing novel anticancer and antimicrobial candidates. mdpi.commdpi.commdpi.com The this compound structure provides a robust framework that can be systematically decorated with different chemical groups to explore structure-activity relationships (SAR).

Access to Diverse Chemical Space: The dual functionality of the molecule is strategically employed to generate chemical libraries. The bromine atom allows for diversification at the pyridine core through various cross-coupling reactions, while the carboxylic acid allows for the introduction of different amide or ester functionalities. This approach enables the exploration of a wide chemical space in the search for new drug leads.

Development of Targeted Inhibitors: The pyridine motif is a common feature in many enzyme inhibitors. A key objective is to synthesize derivatives of this compound that can act as inhibitors for specific biological targets, such as kinases or other enzymes implicated in disease. The bromine atom's position allows for the introduction of functionalities that can be directed towards specific binding pockets within a target protein.

Investigation of Bioisosteric Replacements: In medicinal chemistry, researchers often replace parts of a molecule with other groups that have similar physical or chemical properties (bioisosteres) to improve potency or reduce side effects. The bromo-pyridine core of this compound can be used in syntheses where it acts as a bioisostere for other aromatic or heteroaromatic systems.

In essence, the strategic use of this compound is centered on its role as a versatile and highly functionalized building block, enabling the efficient and targeted synthesis of new chemical entities for biological evaluation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B3026594 3-(5-Bromopyridin-3-yl)propanoic acid CAS No. 1022128-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-bromopyridin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIRJKCDGHPTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669753
Record name 3-(5-Bromopyridin-3-yl)propanoic acid
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Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022128-98-8
Record name 5-Bromo-3-pyridinepropanoic acid
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Record name 3-(5-Bromopyridin-3-yl)propanoic acid
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Record name 3-(5-bromopyridin-3-yl)propanoic acid
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Synthetic Methodologies and Strategic Approaches for 3 5 Bromopyridin 3 Yl Propanoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 3-(5-bromopyridin-3-yl)propanoic acid, two primary disconnection strategies are considered:

Disconnection of the C-C bond between the pyridine (B92270) ring and the propanoic acid side chain: This is a common and logical approach. This leads to a 5-bromopyridin-3-yl synthon and a three-carbon synthon for the propanoic acid side chain. The pyridine synthon could be a nucleophile or an electrophile depending on the forward synthetic strategy.

Disconnection of the C-Br bond: This strategy would involve brominating a pre-formed 3-(pyridin-3-yl)propanoic acid derivative. However, controlling the regioselectivity of the bromination of a 3-substituted pyridine can be challenging and may lead to a mixture of isomers.

Focusing on the more efficient C-C bond disconnection, the retrosynthetic pathway suggests that a key intermediate would be a 5-bromopyridine derivative with a functional group at the 3-position that allows for the introduction of the propanoic acid side chain.

Precursor Synthesis and Halogenation Approaches to Bromopyridine Intermediates

The synthesis of appropriately substituted bromopyridine precursors is crucial. This can be achieved through regioselective bromination of pyridine systems or by functional group interconversions.

Regioselective Bromination of Pyridine Systems

Direct bromination of pyridine is difficult due to the deactivation of the ring by the nitrogen atom and requires harsh conditions, often leading to a mixture of products. However, the presence of activating or directing groups on the pyridine ring can facilitate regioselective bromination. For instance, the bromination of 2-aminopyridine (B139424) can be controlled to yield 2-amino-5-bromopyridine, which can then be further functionalized. heteroletters.org

Table 1: Examples of Regioselective Bromination of Pyridine Derivatives

Starting MaterialReagentProductYield (%)Reference
2-AminopyridineN-Bromosuccinimide (NBS)2-Amino-5-bromopyridineHigh heteroletters.org
PyridineBromine, H2SO4, SOCl23,5-Dibromopyridine82 chemicalbook.com

Functional Group Interconversions for Bromine Incorporation

An alternative to direct bromination is the conversion of an existing functional group into a bromine atom. A common method is the Sandmeyer reaction, where an amino group is converted into a diazonium salt, which is then displaced by a bromide ion. heteroletters.orggoogle.com For example, 3-aminopyridine (B143674) can be brominated to 3-amino-5-bromopyridine, or 5-aminonicotinic acid can be converted to 5-bromonicotinic acid.

Another approach involves the Hofmann rearrangement of a carboxamide. For instance, 5-bromonicotinamide (B182952) can be converted to 3-amino-5-bromopyridine. chemicalbook.comsigmaaldrich.com

Construction of the Propanoic Acid Side Chain

Once a suitable 5-bromopyridine intermediate is obtained, the next step is the construction of the propanoic acid side chain at the 3-position.

Carbon-Carbon Bond Formation Methodologies (e.g., Alkylation of Acetic Acid Derivatives)

A versatile method for forming the propanoic acid side chain involves the alkylation of a malonic ester derivative with a suitable 5-bromopyridine electrophile. For example, a 5-bromo-3-(halomethyl)pyridine could react with diethyl malonate in the presence of a base. The resulting diethyl (5-bromopyridin-3-ylmethyl)malonate can then be hydrolyzed and decarboxylated to yield the desired this compound. beilstein-journals.orgorgsyn.org

Table 2: Alkylation of Diethyl Malonate for Side Chain Construction

ElectrophileNucleophileBaseProductSubsequent StepsReference
5-Bromo-3-(bromomethyl)pyridineDiethyl malonateSodium ethoxideDiethyl (5-bromopyridin-3-ylmethyl)malonateHydrolysis and decarboxylation orgsyn.orggoogle.com
Substituted iodobenzeneDiethyl malonateCs2CO3Diethyl (substituted-phenyl)malonateHydrolysis and decarboxylation researchgate.net

Strategies for Introducing the Propanoic Acid Moiety onto Pyridine Scaffolds

Several other strategies can be employed to introduce the propanoic acid moiety:

Knoevenagel Condensation: 5-Bromonicotinaldehyde can undergo a Knoevenagel condensation with malonic acid or its derivatives. wikipedia.orgmdpi.comorganic-chemistry.orgnih.gov The resulting α,β-unsaturated acid can then be reduced (e.g., via catalytic hydrogenation) to the saturated propanoic acid derivative. The Doebner modification of the Knoevenagel condensation, using pyridine as a solvent, can lead to condensation and decarboxylation in a single step when malonic acid is used. wikipedia.org

Heck Reaction: A 3-bromo-5-vinylpyridine (B63506) intermediate could potentially undergo a palladium-catalyzed Heck-type reaction with carbon monoxide and a suitable nucleophile (like water or an alcohol) to introduce the carboxylic acid or ester functionality. organic-chemistry.orgnih.govmdpi-res.com Subsequent hydrolysis would yield the desired acid.

Table 3: Potential Reactions for Propanoic Acid Side Chain Introduction

Starting MaterialReactionReagentsIntermediate/ProductReference
5-BromonicotinaldehydeKnoevenagel CondensationMalonic acid, piperidine/pyridine3-(5-Bromopyridin-3-yl)acrylic acid wikipedia.org
3-Bromo-5-vinylpyridineHydrocarboxylation (Heck-type)CO, H2O, Pd catalyst, baseThis compound organic-chemistry.orgnih.gov

Advanced Synthetic Routes to Enantiomerically Pure Pyridyl Propanoic Acid Derivatives

The generation of enantiomerically pure pyridyl propanoic acid derivatives is paramount for applications where specific stereoisomers exhibit desired biological activity or material properties. Advanced synthetic strategies have been developed to control the stereochemistry at the chiral center, primarily through asymmetric synthesis and catalytic methods.

Asymmetric Synthesis Approaches for Chiral Analogs

Asymmetric synthesis methodologies for preparing chiral β-pyridyl carboxylic acids often employ chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

One notable approach involves the conjugate addition of a homochiral lithium amide to a pyridyl acrylate (B77674) derivative. For instance, the addition of lithium (R)-N-benzyl-N-(α-methyl-4-methoxybenzyl)amide to tert-butyl 3-(3-pyridyl)propenoate has been shown to proceed with high diastereoselectivity (84% de). Subsequent recrystallization and oxidative removal of the chiral auxiliary can yield the desired (S)-3-amino-3-(3-pyridyl)propanoic acid derivative with excellent enantiomeric excess (97% ee). researchgate.net This method provides a reliable pathway to enantiomerically enriched β-amino-β-pyridyl propanoic acid derivatives, which can be further functionalized.

The effectiveness of this strategy can be influenced by the substitution pattern on the pyridine ring. While the conjugate addition to 3- and 4-pyridyl acrylates is highly diastereoselective, reactions involving 2-pyridyl acrylates may exhibit lower selectivity unless the pyridine ring is appropriately substituted. researchgate.net

Chiral Auxiliary ApproachSubstrateDiastereomeric Excess (de)Enantiomeric Excess (ee) after Auxiliary Removal
Conjugate addition of homochiral lithium amidetert-Butyl 3-(3-pyridyl)propenoate84%97%
Conjugate addition of homochiral lithium amidetert-Butyl 3-(4-pyridyl)propenoateHigh98%

Catalytic Methodologies for Stereocontrol

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to a prochiral olefin in a stereoselective manner.

For the synthesis of chiral pyridyl propanoic acid derivatives, the asymmetric hydrogenation of the corresponding pyridyl acrylic acid is a key strategy. Rhodium and iridium complexes bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have been extensively studied for the asymmetric hydrogenation of various unsaturated carboxylic acids. rsc.orgrsc.orgnih.gov

While direct asymmetric hydrogenation of simple pyridines can be challenging due to catalyst inhibition by the substrate and product, activation of the pyridine ring as a pyridinium (B92312) salt can overcome this issue. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts has emerged as a highly efficient method for the synthesis of chiral piperidines. dicp.ac.cnnih.gov This strategy avoids catalyst deactivation and enhances the reactivity of the pyridine ring. For example, using an iridium catalyst with the (R)-SynPhos ligand, 2-substituted pyridinium salts can be hydrogenated to the corresponding piperidines with high enantioselectivity under hydrogen pressure. dicp.ac.cn

Another promising catalytic approach is the rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds. This method offers a mild and functional-group-tolerant way to form carbon-carbon bonds enantioselectively. While not specifically documented for 3-(5-Bromopyridin-3-yl)acrylic acid, this methodology has been successfully applied to a wide range of substrates, suggesting its potential applicability. orgsyn.org

Catalytic MethodCatalyst/Ligand SystemSubstrate TypeKey Feature
Asymmetric HydrogenationRhodium-Phosphinediamine ComplexAcrylic AcidsHigh enantioselectivity through selective P-N chelation and electrostatic interactions. rsc.org
Asymmetric HydrogenationIridium/(R)-SynPhosPyridinium SaltsActivation of the pyridine ring to avoid catalyst inhibition and improve reactivity. dicp.ac.cn

Protective Group Chemistry in the Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives often requires the use of protecting groups to mask reactive functional groups and ensure chemoselectivity. The pyridine nitrogen, with its basic and nucleophilic character, and the carboxylic acid group are the primary sites requiring protection.

The choice of a protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its selective removal without affecting other functional groups in the molecule. The concept of orthogonal protection, where different protecting groups can be removed under distinct conditions, is a powerful strategy in multi-step syntheses. jocpr.comnumberanalytics.comthieme-connect.deiris-biotech.de

For the pyridine nitrogen, several protecting groups are available. One common strategy is the formation of an N-oxide, which can be later removed by reduction. Borane (B79455) (BH₃) can also form a stable complex with the pyridine nitrogen, effectively protecting it from various reagents. This protection can be reversed under acidic conditions. acs.org

In the context of synthesizing derivatives of this compound, particularly when employing organometallic reagents that are incompatible with the acidic proton of a carboxylic acid or the reactive pyridine nitrogen, protection of both functionalities is essential. The carboxylic acid can be protected as an ester, such as a methyl or ethyl ester, which is stable under many conditions and can be hydrolyzed back to the carboxylic acid.

A significant challenge in the synthesis of bromopyridine derivatives is the potential for the bromine atom to react with certain reagents, especially strong bases or organometallics. Therefore, the choice of protecting group and reaction conditions must be carefully considered to avoid unwanted side reactions.

Functional GroupProtecting GroupIntroduction ConditionsRemoval ConditionsKey Considerations
Pyridine NitrogenN-OxideOxidation (e.g., m-CPBA)Reduction (e.g., PCl₃, H₂/Pd)Alters electronic properties of the ring.
Pyridine NitrogenBorane (BH₃)BH₃·THF or BH₃·SMe₂Acidic workupStable to many nucleophilic and basic conditions.
Carboxylic AcidMethyl/Ethyl EsterFischer esterification (acid catalyst, alcohol)Acid or base hydrolysisStandard and reliable protection.
Carboxylic Acidtert-Butyl EsterIsobutylene, acid catalystAcidolysis (e.g., TFA)Stable to basic conditions.

The strategic application of these advanced synthetic methodologies and a well-thought-out protecting group strategy are indispensable for the efficient and stereocontrolled synthesis of this compound and its enantiomerically pure derivatives, paving the way for their exploration in various scientific fields.

Chemical Reactivity and Transformative Processes of 3 5 Bromopyridin 3 Yl Propanoic Acid

Reactivity Profile of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic nature significantly influences its susceptibility to both electrophilic and nucleophilic attack.

In general, electrophilic aromatic substitution on pyridine rings is significantly more challenging than on benzene. The nitrogen atom deactivates the ring towards electrophiles by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing the ring's deactivation.

For 3-(5-Bromopyridin-3-yl)propanoic acid, the existing substituents—the bromo group and the propanoic acid chain—will also influence the regioselectivity of any potential EAS reaction. The bromo group is a deactivating but ortho-, para-directing substituent, while the propanoic acid group is a meta-directing deactivator. Considering the positions on the ring (C2, C4, C6), substitution is most likely to occur at the C4 position, which is ortho to the bromine and meta to the propanoic acid group, although forcing conditions would likely be necessary.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionInfluence of Bromo Group (at C5)Influence of Propanoic Acid Group (at C3)Overall Predicted Susceptibility
C2Ortho (activating)Ortho (deactivating)Low
C4Ortho (activating)Meta (directing)Moderate (most likely site)
C6Para (activating)Ortho (deactivating)Low

Note: This table represents a qualitative prediction based on general principles of electrophilic aromatic substitution.

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly when activated by electron-withdrawing groups and with a good leaving group present. In this compound, the bromine atom can act as a leaving group.

SNAr reactions on pyridines are favored at the 2- and 4-positions relative to the nitrogen atom. In this molecule, the bromine is at the 5-position, which is less activated towards SNAr. However, under sufficiently forcing conditions with strong nucleophiles, substitution of the bromine atom may be possible. The propanoic acid group, being electron-withdrawing, offers some degree of activation for this process.

Reactivity of the Bromine Atom at the Pyridine Moiety

The carbon-bromine bond in this compound is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals.

Aryl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a highly versatile method for forming a new carbon-carbon bond at the C5 position of the pyridine ring.

Stille Coupling: In a Stille coupling, an organotin reagent would be used as the coupling partner. This reaction is known for its tolerance of a wide range of functional groups.

Negishi Coupling: The Negishi coupling employs an organozinc reagent and offers a highly reactive and often high-yielding pathway for C-C bond formation.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
SuzukiR-B(OH)₂Pd(PPh₃)₄, Na₂CO₃C-C
StilleR-Sn(Bu)₃Pd(PPh₃)₄C-C
NegishiR-ZnXPd(PPh₃)₄C-C

Note: "R" represents a generic organic substituent.

Beyond the classic cross-coupling reactions, the C-Br bond can participate in other important metal-catalyzed transformations:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a powerful tool for the synthesis of arylamines.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, leading to the formation of a substituted alkene.

Sonogashira Coupling: This reaction, typically catalyzed by both palladium and copper, allows for the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne.

The carbon-bromine bond can also undergo homolytic cleavage to form an aryl radical. This radical can then participate in various radical-mediated reactions. Furthermore, the bromine atom can be removed through reductive debromination. This can be achieved using a variety of reducing agents, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation), or with hydride sources like tributyltin hydride. This transformation would yield 3-(pyridin-3-yl)propanoic acid.

Reactivity of the Carboxylic Acid Functionality

The propanoic acid side chain is a key site for chemical modification, allowing for transformations typical of carboxylic acids. These reactions are fundamental for creating derivatives with altered physical, chemical, and biological properties.

The carboxylic acid group of this compound readily undergoes esterification and amidation, which are common strategies for derivatization. These reactions convert the acidic proton into a variety of functional groups, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science.

Esterification can be achieved under various conditions, from simple acid catalysis with an alcohol to milder, more efficient methods using coupling agents. The Steglich esterification, for instance, utilizes a carbodiimide (B86325) such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is known for its mild reaction conditions and broad substrate scope. nih.gov Another approach involves the use of Lewis acids like titanium tetrachloride (TiCl₄) to facilitate the direct esterification of carboxylic acids with alcohols. mdpi.com

Amidation follows similar principles, reacting the carboxylic acid with a primary or secondary amine. The use of coupling reagents is also common here to form the amide bond under gentle conditions, which is crucial for preserving other sensitive functional groups within the molecule. mdpi.comresearchgate.net These reactions are pivotal for creating libraries of compounds for biological screening.

Table 1: Common Reagents for Esterification and Amidation
Reaction TypeReagent/Catalyst SystemDescriptionReference
EsterificationAlcohol, H₂SO₄ (catalyst)Classic Fischer esterification; requires heat. mdpi.com
EsterificationDCC or EDC, DMAP (catalyst)Steglich esterification; proceeds under mild, neutral conditions. nih.gov
EsterificationTiCl₄Lewis acid-assisted direct esterification. mdpi.com
AmidationAmine, Coupling Agents (e.g., HATU, HOBt)Forms a stable amide bond under mild conditions. researchgate.net

The carboxylic acid group can be reduced to a primary alcohol, yielding 3-(5-Bromopyridin-3-yl)propan-1-ol. chemicalbook.comchemicalbook.com This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The resulting alcohol provides a new synthetic handle for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution.

Conversely, the propanoic acid side chain is generally resistant to further oxidation under standard conditions, as the carboxylic acid represents a high oxidation state for the carbon atom. However, under drastic oxidative conditions, cleavage of the carbon-carbon bonds in the side chain could potentially occur, leading to degradation of the molecule. askfilo.com For instance, strong oxidizing agents might eventually break down the side chain to yield 5-bromonicotinic acid. The pyridine ring itself can also be susceptible to oxidation, potentially forming a pyridine N-oxide, a transformation that significantly alters the electronic properties of the heterocyclic ring. gla.ac.uk

Table 2: Reduction and Potential Oxidation Products
TransformationTypical ReagentsProductReference
ReductionLiAlH₄, THF; or BH₃·THF3-(5-Bromopyridin-3-yl)propan-1-ol chemicalbook.comchemicalbook.com
Oxidation (Ring)m-CPBA3-(5-Bromo-1-oxido-pyridin-1-ium-3-yl)propanoic acid gla.ac.uk
Oxidation (Side Chain Cleavage)KMnO₄ (harsh conditions)5-Bromonicotinic acid askfilo.com

Mechanistic Studies of Key Synthetic Transformations

Understanding the mechanisms of reactions involving this compound and related structures is crucial for optimizing reaction conditions and predicting outcomes. Research into reaction pathways provides insight into the formation of intermediates and transition states that govern the synthetic transformations.

The synthetic transformations of this compound proceed through various well-established intermediates. In carbodiimide-mediated esterification or amidation reactions, the initial step involves the activation of the carboxylic acid by the coupling agent (e.g., DCC). This forms a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by an alcohol or amine. In the Steglich esterification, the catalyst DMAP intercepts the O-acylisourea to form an even more reactive acyl-pyridinium species, which is then readily attacked by the alcohol. nih.gov

In reduction reactions with hydrides like LiAlH₄, the mechanism involves the initial deprotonation of the carboxylic acid, followed by coordination of the aluminum to the carbonyl oxygen. Subsequent hydride transfers first yield an aldehyde intermediate, which is immediately further reduced to the primary alcohol.

Acid-catalyzed transformations can involve protonation of the pyridine nitrogen or the carbonyl oxygen, influencing the molecule's reactivity. For example, protonation of the hydroxyl group of a 5-hydroxypyrrolinone derivative has been proposed as the first step in an acid-catalyzed transformation leading to intramolecular aromatic electrophilic substitution. mdpi.com

While not starting from this compound itself, mechanistic studies on the reactions of alkenoic acids and pyridines provide a powerful framework for understanding potential complex transformations. One such advanced transformation is the aminolactonization of alkenoic acids mediated by nitrogen-ligated I(III) hypervalent iodine reagents, which serve as "heterocyclic group transfer" (HGT) agents. nih.govsemanticscholar.org This process allows for the synthesis of N-alkyl(heteroaryl)onium lactones, which are valuable structural motifs. nih.gov

The proposed mechanism for this transformation involves a three-step sequence: nih.gov

Olefin Activation: The hypervalent iodine reagent activates the double bond of the alkenoic acid.

Lactonization: A subsequent 5-exo-trig lactonization occurs, leading to the formation of a cyclic (alkyl)(aryl)iodonium salt intermediate.

Nucleophilic Displacement: The nitrogen of the heterocycle (such as a pyridine derivative) then acts as a nucleophile, displacing the (alkyl)(aryl)iodonium salt via an SN2 reaction to form the final N-alkyl(heteroaryl)onium lactone product. nih.gov

This mechanistic pathway highlights a sophisticated method for constructing complex heterocyclic systems under mild conditions, demonstrating how the fundamental reactivity of olefins and heterocycles can be harnessed for advanced synthesis. nih.gov

Table 3: Proposed Mechanism for Heterocyclic Group Transfer via Aminolactonization nih.gov
StepDescriptionKey Intermediate
1Activation of the olefin in an alkenoic acid by a nitrogen-ligated I(III) reagent.Activated olefin-iodine complex.
2Intramolecular 5-exo-trig cyclization (lactonization).(Alkyl)(aryl)iodonium salt.
3Intermolecular SN2 displacement by a pyridine nucleophile.N-alkyl(heteroaryl)onium lactone product.

Mentioned Compounds

Compound Name
This compound
3-(5-Bromopyridin-3-yl)propan-1-ol
5-Bromonicotinic acid
3-(5-Bromo-1-oxido-pyridin-1-ium-3-yl)propanoic acid
N,N′-dicyclohexylcarbodiimide (DCC)
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
4-dimethylaminopyridine (DMAP)
Titanium tetrachloride (TiCl₄)
Lithium aluminum hydride (LiAlH₄)
Borane (BH₃)

Applications of 3 5 Bromopyridin 3 Yl Propanoic Acid As a Synthetic Building Block and Scaffold

Integral Role in the Construction of Complex Molecular Architectures

The dual functionality of 3-(5-Bromopyridin-3-yl)propanoic acid provides a strategic advantage in the synthesis of complex molecules. The propanoic acid moiety allows for standard amide bond formation or other modifications of the carboxylic acid group, while the bromopyridine core serves as a handle for a variety of cross-coupling reactions. This orthogonal reactivity is crucial for the stepwise and controlled assembly of intricate molecular designs. The pyridine (B92270) nitrogen also offers a site for potential N-alkylation or N-oxidation, further expanding its synthetic utility.

Heterocyclic compounds are of paramount importance in medicinal chemistry, often forming the core of many pharmaceutical agents. luxembourg-bio.com this compound can serve as a key starting material for the synthesis of various fused and substituted heterocyclic systems. The bromine atom on the pyridine ring is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Hiyama couplings. researchgate.netmdpi.com These reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.

Furthermore, the propanoic acid side chain can be strategically utilized to form additional rings. For instance, intramolecular cyclization reactions can be designed to create fused bicyclic systems, which are common motifs in biologically active compounds. The specific reaction pathways and resulting heterocyclic systems are dependent on the reaction conditions and the coupling partners employed.

Table 1: Potential Cross-Coupling Reactions for Modification of the Bromopyridine Core

Cross-Coupling Reaction Reagent Type Potential Functionality Introduced
Suzuki-Miyaura Boronic acids/esters Aryl, heteroaryl, vinyl, alkyl
Stille Organostannanes Aryl, heteroaryl, vinyl, alkyl, acyl
Hiyama Organosilanes Aryl, heteroaryl, vinyl, alkyl
Buchwald-Hartwig Amines, amides C-N bond formation
Sonogashira Terminal alkynes Alkynyl groups

The concept of a molecular scaffold is central to combinatorial chemistry and the generation of compound libraries for high-throughput screening. wpmucdn.com A scaffold is a core molecular structure to which a variety of substituents can be attached. The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets. researchgate.net

This compound is an ideal candidate for a scaffold in the creation of pyridine-containing molecular libraries. The two distinct points of functionalization—the bromine atom and the carboxylic acid—allow for the systematic introduction of diverse chemical functionalities. For example, a library can be constructed by first creating a series of amides from the propanoic acid group with a diverse set of amines, followed by a series of cross-coupling reactions at the bromine position with various boronic acids. This two-dimensional diversification strategy can rapidly generate a large number of structurally related yet distinct molecules.

Utility in the Synthesis of Peptide and Peptidomimetic Conjugates

Peptides are crucial signaling molecules in many biological processes, but their therapeutic use can be limited by poor stability and bioavailability. researchgate.net Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties. The pyridine scaffold has been explored for its use in creating such mimics. nih.gov

The propanoic acid side chain of this compound allows for its incorporation into peptide-like structures. Standard peptide coupling methods can be used to form an amide bond between the carboxylic acid of this compound and the N-terminus of a peptide or a single amino acid. nih.gov This results in a peptide chain that is functionalized with a bromopyridine moiety.

The resulting functionalized amino acid or peptide can then be used in solid-phase peptide synthesis (SPPS) to be incorporated at specific positions within a larger peptide sequence. wpmucdn.com The bromopyridine group can serve as a versatile handle for further modifications, such as the attachment of fluorescent probes, chelating agents for radiolabeling, or other functional groups to modulate the biological activity of the peptide.

Beyond simple conjugation, the rigid aromatic structure of the pyridine ring can be used as a scaffold to constrain the conformation of peptide chains, a common strategy in the design of peptidomimetics. mdpi.com By replacing a portion of a flexible peptide backbone with the more rigid this compound core, it is possible to lock the relative orientation of the side chains, potentially leading to increased receptor affinity and selectivity.

Researchers have synthesized pyridine-based peptidomimetics of the neuropeptide MIF-1, where a picolinic acid (a pyridinecarboxylic acid) replaces the native L-proline residue. uni.lu Similarly, this compound can be envisioned as a scaffold where the propanoic acid serves as an anchor point for attaching amino acid residues or their mimics, and the pyridine ring provides a defined spatial arrangement. The bromine atom offers a site for further derivatization to fine-tune the biological activity.

Precursor for Advanced Molecular Probes and Ligands

Molecular probes and ligands are essential tools in chemical biology and pharmacology for studying biological systems and for diagnostic purposes. The development of radiolabeled ligands for Positron Emission Tomography (PET) imaging, for example, requires precursors that can be efficiently and rapidly labeled with a positron-emitting isotope. frontiersin.org

The bromopyridine moiety of this compound makes it a suitable precursor for the synthesis of radiolabeled molecular probes. The bromine atom can be replaced with a radioisotope, such as Fluorine-18, through nucleophilic aromatic substitution reactions. nih.gov The development of PET radioligands often involves the synthesis of fluorinated pyridine derivatives from bromo- or other halo-precursors. nih.gov The propanoic acid side chain can be used to conjugate the pyridine core to a targeting vector, such as a peptide or a small molecule with affinity for a specific biological target. This allows for the targeted delivery of the radioisotope to the site of interest for imaging purposes.

Table 2: Potential Applications of this compound Derivatives

Application Area Rationale Potential Derivative
Heterocycle Synthesis Versatile starting material for cyclization and cross-coupling reactions. Fused pyridopyridines, biaryl-substituted pyridines.
Molecular Libraries Bifunctional scaffold for combinatorial synthesis. Diverse amide and biaryl libraries for screening.
Peptide Conjugation Carboxylic acid for amide bond formation. Peptides functionalized with a bromopyridine handle.
Peptidomimetics Rigid scaffold to mimic peptide conformations. Pyridine-core peptidomimetics with constrained side chains.

Design and Synthesis of Pyridyl-Propanoic Acid Based Modulators

The pyridyl-propanoic acid framework is a recognized scaffold in the development of therapeutic agents. For instance, a series of novel pyridine-3-propanoic acids were synthesized and identified as potent dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ), which are key targets in the treatment of diabetes. nih.gov

In this context, this compound serves as a crucial intermediate. The synthesis of potential modulators can be conceptualized in a multi-step process where the propanoic acid side chain is first modified, for example, through an amidation reaction. Subsequently, the bromine atom on the pyridine ring can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide array of aryl or heteroaryl groups. This dual-functionality allows for the systematic exploration of the chemical space around the pyridyl-propanoic acid core to optimize the molecule's interaction with its biological target.

The following table outlines a representative synthetic approach for creating a library of potential modulators starting from this compound.

StepReaction TypeReactantsPurpose
1AmidationThis compound, desired amine, coupling agent (e.g., HATU)To introduce diversity at the propanoic acid terminus.
2Suzuki CouplingProduct from Step 1, boronic acid derivative, Palladium catalystTo introduce diverse aryl or heteroaryl groups at the 5-position of the pyridine ring.

This systematic approach enables the generation of a focused library of compounds, which can then be screened for their modulatory activity on specific biological targets.

Development of Novel Chemical Tools for Target Validation

Chemical tools, such as fluorescent probes, are indispensable for validating the role of biological targets in disease processes. mdpi.com The development of these tools often relies on scaffolds that can be readily functionalized with reporter groups (e.g., fluorophores) and reactive groups for covalent labeling, without compromising their binding affinity to the target protein.

The this compound scaffold is well-suited for the development of such chemical tools. The propanoic acid handle can be used to attach a linker and a reporter tag, while the pyridine ring serves as the core binding element. The bromine atom can be substituted with a photoreactive group or a warhead for covalent modification of the target protein, providing a means to irreversibly label the target for subsequent identification and characterization.

The design of a chemical probe based on this scaffold would involve a synthetic strategy that allows for the sequential or convergent attachment of the different functional components. The versatility of the this compound structure facilitates the modular assembly of these complex chemical tools, which are crucial for advancing our understanding of disease biology and for the development of new therapeutic interventions.

Advanced Spectroscopic Characterization and Computational Chemical Studies

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. mdpi.com As of now, publicly accessible single-crystal X-ray diffraction data for 3-(5-Bromopyridin-3-yl)propanoic acid is not available.

A crystallographic study would reveal the solid-state conformation of the propanoic acid side chain relative to the pyridine (B92270) ring. Furthermore, it would elucidate the hydrogen bonding networks formed by the carboxylic acid groups, which typically form dimeric structures, and other potential non-covalent interactions involving the pyridine nitrogen and bromine atoms that dictate the crystal packing. mdpi.com

Theoretical and Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory, offer powerful insights into the molecule's properties where experimental data is lacking.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgmdpi.com For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the lowest energy 3D structure, predicting bond lengths and angles.

Predict Spectroscopic Properties: Calculate vibrational frequencies that can be correlated with experimental FTIR spectra and predict NMR chemical shifts.

Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. mdpi.com

Map Electrostatic Potential: Generate maps that show the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents.

Computational tools have predicted several properties for this compound, such as a topological polar surface area (TPSA) of 50.19 Ų and an XlogP of 1.3, which relate to its polarity and lipophilicity. uni.luchemscene.com

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational dynamics and stability of molecules such as this compound. nih.gov By simulating the atomic movements over time, MD can map the energy landscape of the molecule, revealing its preferred shapes (conformations) and the transitions between them in a solvated environment. cresset-group.com This analysis is critical for understanding how the molecule might interact with biological targets.

While specific MD simulation data for this compound is not publicly available, studies on related pyridine derivatives have successfully used MD simulations to assess the stability of ligand-protein complexes and understand interaction dynamics. nih.govtandfonline.comrsc.org Such analyses for this compound would be invaluable for identifying its most stable, low-energy conformations, which are crucial for subsequent docking studies and rational drug design.

ParameterDescriptionTypical Output/Insight
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of the simulated molecule and a reference structure over time.A plateau in the RMSD plot indicates the system has reached equilibrium and conformational stability.
Root Mean Square Fluctuation (RMSF)Indicates the flexibility of different parts of the molecule by measuring the deviation of each atom from its average position.Highlights flexible regions (e.g., rotatable bonds in the propanoic acid chain) versus rigid regions (e.g., the pyridine ring).
Radius of Gyration (Rg)Measures the compactness of the molecule's structure over the course of the simulation.Consistent Rg values suggest the molecule maintains a stable, compact fold.
Solvent Accessible Surface Area (SASA)Calculates the surface area of the molecule that is accessible to the solvent.Provides insight into how the molecule's conformation affects its interaction with the aqueous environment.

Quantum-Structure Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comfiveable.me For a compound like this compound, QSAR can be instrumental in guiding the design of new derivatives with potentially enhanced potency or other desired properties. nih.gov The fundamental principle is that the structural and physicochemical properties of a molecule, known as molecular descriptors, determine its biological effect. fiveable.me

The development of a robust QSAR model involves several key steps. First, a dataset of structurally related compounds with experimentally measured biological activities is compiled. This set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov For each molecule, a wide range of molecular descriptors are calculated using specialized software. jocpr.com These descriptors quantify various aspects of the molecule, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Electronic descriptors: Related to the molecule's electron distribution (e.g., dipole moment, HOMO/LUMO energies).

Steric descriptors: Describing the molecule's size and shape (e.g., molar refractivity).

Hydrophobic descriptors: Quantifying lipophilicity (e.g., LogP).

Statistical methods are then employed to find the best correlation between a subset of these descriptors and the observed biological activity. Research on various propanoic acid derivatives has shown that topological parameters, such as Kier's shape and valence molecular connectivity indices, are often crucial in describing their antimicrobial activities. researchgate.netresearchgate.netnih.gov A validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing. jocpr.com

Descriptor ClassExample DescriptorPhysicochemical Significance
TopologicalKier's Alpha First Order Shape Index (κα1)Relates to molecular shape, size, and complexity of the branching pattern. researchgate.netresearchgate.net
TopologicalValence Molecular Connectivity Index (¹χv)Encodes information about the degree of branching, unsaturation, and presence of heteroatoms. researchgate.netresearchgate.net
ElectronicDipole Moment (µ)Measures the overall polarity of the molecule, influencing solubility and binding interactions.
ElectronicHOMO/LUMO EnergiesRelate to the molecule's ability to donate or accept electrons, affecting reactivity.
HydrophobicLogP (Octanol-Water Partition Coefficient)Quantifies the lipophilicity of the molecule, which is critical for membrane permeability.
StericMolar Refractivity (MR)Represents the volume occupied by the molecule and its polarizability.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

The electronic characteristics of this compound can be deeply understood through quantum chemical calculations, specifically by analyzing its Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs). These analyses are typically performed using Density Functional Theory (DFT) methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, which provide reliable electronic structure information. ajchem-a.com

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the surface of a molecule. acadpubl.eu This map is color-coded to indicate different electrostatic potential values: regions of negative potential (typically red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (typically blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov For this compound, the MEP surface would likely show negative potential around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, identifying them as potential sites for hydrogen bonding or interaction with electrophiles. Conversely, the hydrogen atom of the carboxyl group would exhibit a strong positive potential, marking it as a primary site for nucleophilic interactions.

ParameterDefinitionInterpretation
E(HOMO)Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's capacity for electron donation; a higher value corresponds to a better electron donor.
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's capacity for electron acceptance; a lower value corresponds to a better electron acceptor.
Energy Gap (ΔE)The energy difference between LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)).A large gap implies high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more reactive. malayajournal.org
Chemical Hardness (η)Calculated as (E(LUMO) - E(HOMO)) / 2.Measures the resistance to change in electron distribution. Molecules with a large energy gap are considered "hard."
Chemical Softness (S)The reciprocal of chemical hardness (S = 1 / η).Molecules with a small energy gap are "soft" and more polarizable. nih.gov

Future Research Directions and Emerging Perspectives for 3 5 Bromopyridin 3 Yl Propanoic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The imperative for green chemistry is reshaping the synthesis of heterocyclic compounds, including pyridine (B92270) derivatives. nih.gov Current industrial production of related compounds like propionic acid is evolving towards more sustainable processes, a trend that will likely influence the future synthesis of 3-(5-Bromopyridin-3-yl)propanoic acid. researchgate.net Future research will focus on developing synthetic routes that are not only efficient but also environmentally benign.

Key areas of exploration include:

Multicomponent One-Pot Reactions: These reactions offer a streamlined approach to complex molecules by combining multiple starting materials in a single step, reducing waste and improving atom economy. nih.gov Designing a one-pot synthesis for this compound from simple, readily available precursors is a significant future goal.

Green Catalysis: The development and use of environmentally friendly catalysts, such as biocatalysts or earth-abundant metal catalysts, are central to sustainable synthesis. nih.gov For instance, a cobalt-catalyzed process has been reported for the chemoselective synthesis of propionic acid from biomass and lactic acid in aqueous media, showcasing a potential green route for forming the propanoic acid side chain. rsc.org

Alternative Energy Sources: The application of microwave irradiation and ultrasonic production methods can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov Investigating these technologies for the synthesis of this specific bromopyridine derivative is a promising avenue.

Bio-based Feedstocks: A major goal in sustainable chemistry is the transition from petrochemical feedstocks to renewable biomass. Research into producing the propionic acid moiety from carbohydrates like glucose, cellulose, or starch could provide a sustainable pathway for one part of the target molecule. rsc.org

These sustainable approaches aim to reduce the environmental footprint associated with the synthesis of valuable chemical intermediates. nih.gov

Sustainable Synthesis Strategy Potential Application for this compound Key Benefits
Multicomponent ReactionsDirect assembly of the substituted pyridine ring and side chain.Reduced steps, less waste, improved efficiency. nih.gov
Green CatalystsUse of biocatalysts or earth-abundant metals (e.g., Co, Zn) for key transformations. rsc.orgLower toxicity, reduced cost, recyclability. nih.gov
Alternative EnergyMicrowave-assisted or sonochemical synthesis protocols.Faster reactions, lower energy use, higher yields. nih.gov
Bio-based FeedstocksDeriving the propanoic acid chain from renewable sources like lactic acid or glucose. rsc.orgReduced reliance on fossil fuels, improved sustainability.

Development of Chemo- and Regioselective Catalytic Methods for Derivatization

The functionalization of the pyridine ring is a formidable challenge due to its electron-deficient nature and the strong coordinating ability of the nitrogen atom, which can poison metal catalysts. rsc.orgnih.gov A primary future objective for a molecule like this compound is the development of catalytic methods that can selectively modify one part of the molecule while leaving the other functional groups (bromo, carboxylic acid, and the existing pyridine substituents) intact. Addressing the longstanding challenges in the regioselective functionalization of 3-substituted pyridines is a key area of active research. organic-chemistry.org

Emerging catalytic systems that could be applied include:

Titanacyclopropane-Mediated Alkylation: A novel method for the C2-H alkylation of pyridine N-oxides using titanacyclopropanes has been demonstrated. organic-chemistry.orgresearchgate.netnih.gov This approach achieves excellent regioselectivity and tolerates a wide range of functional groups, making it a powerful tool for introducing complex alkyl groups onto the pyridine ring, which could be adapted for the C2 or C6 position of this compound. organic-chemistry.org

Nickel-Aluminum Heterobimetallic Catalysis: A Ni-Al bimetallic catalyst has been successfully used for the C3-H alkenylation of pyridines with alkynes. nih.gov This system is notable because it directs functionalization to the C3/C5 positions and, for the first time, allows the pyridine to be the limiting reagent, which is crucial for the late-stage functionalization of complex molecules. nih.gov

Rhodium-Catalyzed Hydroboration: The double hydroboration of pyridine using a rhodium catalyst has been shown to produce N-Bpin-1,2,3,4-tetrahydropyridines with C-B bonds at the C3 or C4 position. rsc.org The regioselectivity can be controlled by the choice of phosphine (B1218219) ligand. This method could offer a route to selectively introduce boron functionality onto the pyridine ring, which can then be used in subsequent cross-coupling reactions. rsc.orgwhiterose.ac.uk

These advanced methods provide pathways for late-stage functionalization, allowing for the diversification of complex molecules containing the pyridine core. researchgate.netacs.org

Catalytic Method Target Position(s) Potential Transformation Reference
Titanacyclopropane/Pyridine N-OxideC2 / C6C-H Alkylation organic-chemistry.orgresearchgate.netnih.gov
Ni-Al Heterobimetallic CatalystC3 / C5 (already substituted)C-H Alkenylation (potential for other positions) nih.gov
Rhodium-Catalyzed HydroborationC3 / C4C-H Borylation rsc.org

Expansion of Building Block Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for efficiently generating libraries of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. nih.govcam.ac.uk this compound is an ideal building block for DOS due to its inherent structural features that allow for diversification at multiple points.

Future applications in DOS will leverage the compound's multifunctionality:

Appendage Diversity: The carboxylic acid group can be readily converted into a wide array of amides, esters, and other functionalities, allowing for the introduction of diverse R-groups. cam.ac.uk

Scaffold Diversity: The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the attachment of various aryl, alkyl, and heteroaryl groups. whiterose.ac.uk This allows for the construction of complex biaryl and other linked molecular architectures.

Stereochemical Diversity: If chiral centers are introduced during the synthesis or derivatization of the propanoic acid side chain, a range of stereoisomers can be generated, which is a key component of creating comprehensive compound libraries. nih.govcam.ac.uk

By employing a modular build/couple/pair strategy, this compound can serve as a starting point for the rapid construction of libraries containing novel and sp³-rich scaffolds, which are increasingly sought after in fragment-based drug discovery. nih.govbroadinstitute.org The goal of DOS is to move beyond simple R-group variation and create collections of molecules with diverse skeletal and stereochemical properties. cam.ac.uk

Integration of Advanced Computational Methodologies for Predictive Design and Reaction Optimization

The synergy between experimental and computational chemistry is accelerating progress in synthetic chemistry. For this compound, advanced computational methodologies offer a powerful tool for predictive design and optimizing reaction conditions.

Future research will increasingly rely on:

Mechanism and Selectivity Studies: Density Functional Theory (DFT) calculations are already being used to understand the reaction mechanisms and origins of chemo- and regioselectivity in pyridine functionalization, such as in rhodium-catalyzed hydroboration. rsc.org Applying these methods can help predict the most likely sites of reaction on the this compound scaffold under various catalytic conditions, guiding experimental design.

Predictive Design of Derivatives: Computational tools can be used to model the properties of virtual libraries of derivatives before they are synthesized. This allows researchers to prioritize the synthesis of compounds with the most promising predicted biological activity or material properties, saving significant time and resources.

Reaction Optimization: In silico studies can model the interaction between the substrate, catalyst, and ligands, helping to identify the optimal combination for a desired transformation. This can accelerate the development of new, highly selective catalytic methods for derivatization. For example, DFT studies have been used to understand the reactive electrophilic species in the hydroarylation of related propanoic acid derivatives. mdpi.comresearchgate.net

By integrating these computational approaches, researchers can move from a trial-and-error process to a more rational, design-driven approach for exploring the chemistry of this compound and its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.